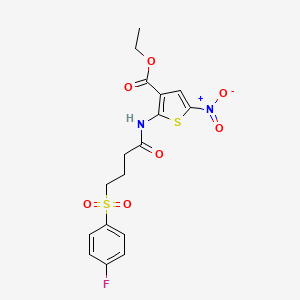
Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a sulfonyl group, a nitro group, a carboxylate ester group, and a fluorophenyl group. These groups could potentially contribute to the reactivity and properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, nitro, and carboxylate groups could potentially influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the polar sulfonyl, nitro, and carboxylate groups could potentially make the compound soluble in polar solvents .Applications De Recherche Scientifique
Carboxyl-Group Protection in Peptide Synthesis
The 2-(p-nitrophenylthio)ethyl group, a related chemical structure, has been utilized for carboxyl-group protection in peptide synthesis, demonstrating advantages over other protective groups. This method involves selective removal of the protective group by conversion into the corresponding sulfone through treatment with alkali, showcasing its utility in synthetic organic chemistry (Amaral, 1969).
Synthesis of Heterocyclic Systems
Another application involves the synthesis of pyrrole-annulated heterocyclic systems. This process includes condensation reactions and subsequent transformations leading to the formation of complex heterocyclic structures, indicating the compound's role in expanding the diversity of synthetic organic chemistry (Santo et al., 1998).
Complex Formation and Physicochemical Studies
Research on ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates has explored their acid-base properties, solubility, chemical stability, and complex formation with metal ions. These studies contribute to our understanding of the physicochemical properties of such compounds and their potential applications in material science and coordination chemistry (Chekanova et al., 2014).
Biological Activity of Thieno[2,3-d]Pyrimidines
The synthesis and biological evaluation of new thieno[2,3-d]pyrimidines derived from similar chemical frameworks have been reported. These compounds exhibit inhibitory activities against certain plant growths, highlighting the potential for applications in agriculture and pest management (Wang et al., 2010).
Advanced Synthesis Techniques
Innovative synthesis techniques have been developed using related compounds for the preparation of hydroxamic acids and ureas from carboxylic acids, demonstrating the compound's significance in facilitating complex organic transformations (Thalluri et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-5-nitrothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O7S2/c1-2-27-17(22)13-10-15(20(23)24)28-16(13)19-14(21)4-3-9-29(25,26)12-7-5-11(18)6-8-12/h5-8,10H,2-4,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYLGHGLCFBIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

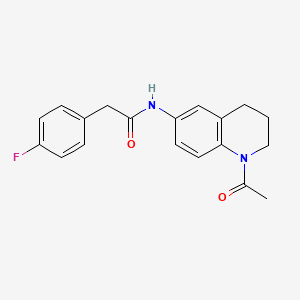
![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2615926.png)
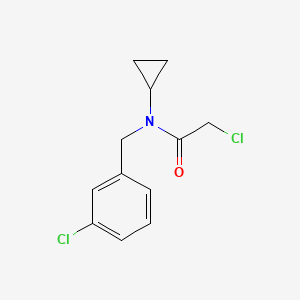
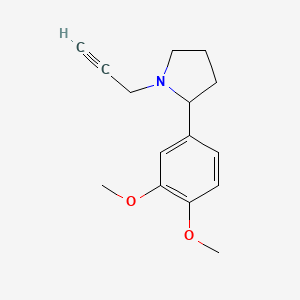
![Benzyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2615934.png)
![2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2615935.png)
![N-cyclohexyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2615938.png)

![N-(2,3-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2615940.png)
![N-benzyl-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2615942.png)
![6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine](/img/structure/B2615943.png)
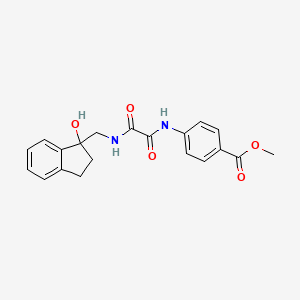
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2615946.png)
![Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2615947.png)